molecular formula C13H16N2O B11783922 Indolin-2-yl(pyrrolidin-1-yl)methanone

Indolin-2-yl(pyrrolidin-1-yl)methanone

Cat. No.: B11783922
M. Wt: 216.28 g/mol
InChI Key: YYFQMRGPKLHPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolin-2-yl(pyrrolidin-1-yl)methanone is a compound that features both indole and pyrrolidine moieties. Indole is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . Pyrrolidine, a five-membered nitrogen-containing ring, is widely used in medicinal chemistry due to its versatile biological properties . The combination of these two moieties in this compound makes it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of Indolin-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of indole derivatives with pyrrolidine derivatives under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Indolin-2-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

Indolin-2-yl(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolin-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional interactions with the target molecules . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Indolin-2-yl(pyrrolidin-1-yl)methanone can be compared with other compounds containing indole and pyrrolidine moieties:

The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and applications compared to its individual components.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2,3-dihydro-1H-indol-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C13H16N2O/c16-13(15-7-3-4-8-15)12-9-10-5-1-2-6-11(10)14-12/h1-2,5-6,12,14H,3-4,7-9H2

InChI Key

YYFQMRGPKLHPHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.